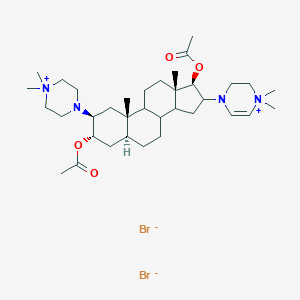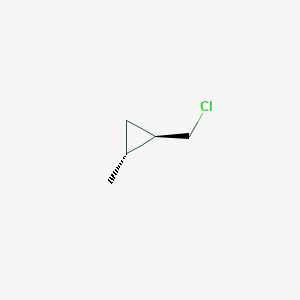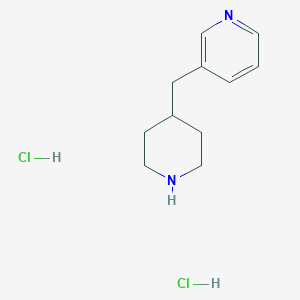
3-Piperidin-4-ylmethylpyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidin-4-ylmethylpyridine derivatives involves multiple steps, including chlorination, condensation, and catalytic hydrogenation processes. For instance, one method involves the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% (Shen Li, 2012). Another synthesis approach is demonstrated by the conversion of nipecotamide and isonipecotamide into orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives through a straightforward two-step procedure (Urban Košak, B. Brus, & S. Gobec, 2014).
Molecular Structure Analysis
The molecular and crystal structures of various piperidine derivatives have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of piperidine rings and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing the packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including base-catalyzed rearrangements, hydrogenation, and Mannich condensations. These reactions are crucial for modifying the chemical structure and properties of piperidine compounds for specific applications. For example, the selective hydrogenation of 3-hydroxypyridinium salts using a homogeneous iridium catalyst provides a direct access to piperidin-3-one derivatives (Wen-Xue Huang et al., 2015).
Physical Properties Analysis
The physical properties of piperidine derivatives, including their solubility, melting points, and crystal structures, are influenced by their molecular conformation and intermolecular interactions. For instance, the crystal structure analysis of sulfapyridine solvates shows how molecular shape and hydrogen bonding networks impact the physical state and stability of these compounds (J. Pratt, Janna Hutchinson, & C. Stevens, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperidine derivatives are determined by their functional groups and molecular structure. Detailed studies on the NMR and antioxidant potency of specific piperidine derivatives highlight the significance of substituents and molecular conformation on their chemical behavior and efficacy (J. Dineshkumar & P. Parthiban, 2022).
科学的研究の応用
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer .
Safety And Hazards
The compound is labeled with the exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the ozone layer . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be worn, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORYHAQUWVVDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592100 |
Source


|
| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-ylmethylpyridine dihydrochloride | |
CAS RN |
1172053-95-0 |
Source


|
| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

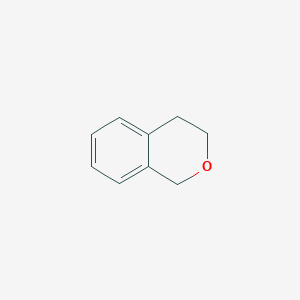
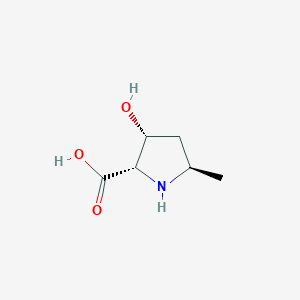
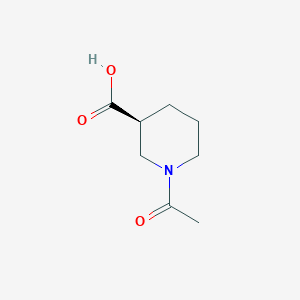
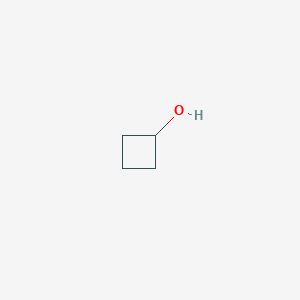
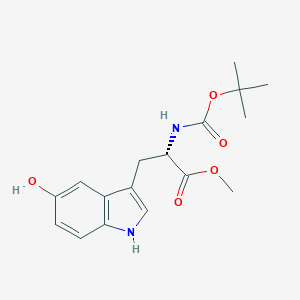
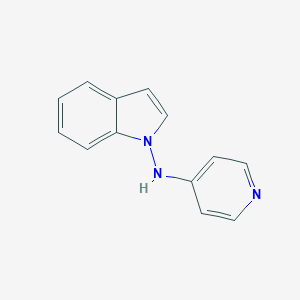
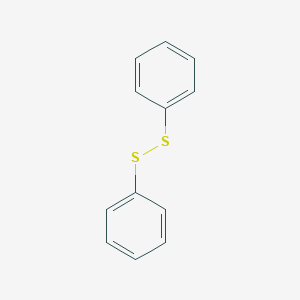
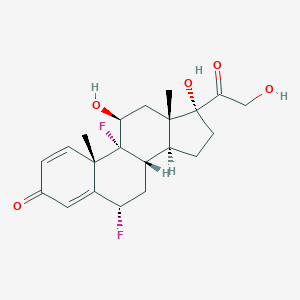
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
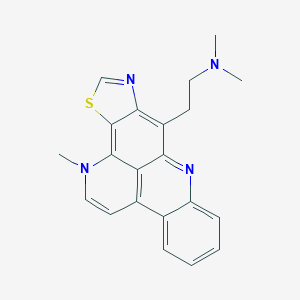
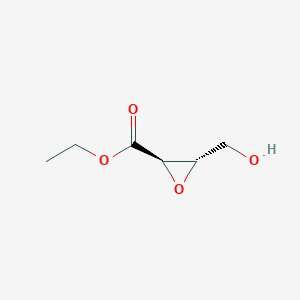
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
